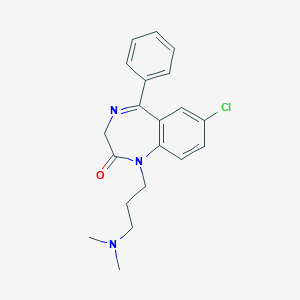
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1-(3-(dimethylamino)propyl)-5-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1-(3-(dimethylamino)propyl)-5-phenyl- is a chemical compound that belongs to the benzodiazepine family. This compound has been extensively studied due to its potential therapeutic applications in the field of medicine.
Mécanisme D'action
The mechanism of action of 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1-(3-(dimethylamino)propyl)-5-phenyl- involves its interaction with the GABA-A receptor. This compound binds to the benzodiazepine site of the receptor, which enhances the affinity of GABA for the receptor. This results in an increase in the influx of chloride ions into the neuron, leading to hyperpolarization and a decrease in neuronal excitability.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1-(3-(dimethylamino)propyl)-5-phenyl- are mainly due to its interaction with the GABA-A receptor. This compound has been found to have anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties. It has been shown to decrease anxiety and induce sleep in animal models. It has also been found to have anticonvulsant properties, making it a potential treatment for epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1-(3-(dimethylamino)propyl)-5-phenyl- in lab experiments include its well-established pharmacological profile and its availability. This compound has been extensively studied, and its effects on the GABA-A receptor are well understood. However, the limitations of using this compound in lab experiments include its potential side effects and its potential for abuse.
Orientations Futures
There are several future directions for the study of 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1-(3-(dimethylamino)propyl)-5-phenyl-. One potential direction is the development of new analogues with improved therapeutic properties. Another direction is the exploration of the potential use of this compound in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to better understand the potential side effects and long-term effects of this compound on the brain and body.
Conclusion
In conclusion, 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1-(3-(dimethylamino)propyl)-5-phenyl- is a chemical compound that has been extensively studied for its potential therapeutic applications. Its mechanism of action involves its interaction with the GABA-A receptor, resulting in anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties. While this compound has advantages for lab experiments, such as its well-established pharmacological profile and availability, it also has limitations, such as potential side effects and abuse potential. Further research is needed to explore the potential therapeutic applications of this compound and to better understand its effects on the brain and body.
Méthodes De Synthèse
The synthesis of 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1-(3-(dimethylamino)propyl)-5-phenyl- can be achieved through various methods. One of the most commonly used methods involves the reaction of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one with N,N-dimethylpropylamine in the presence of a base. The reaction results in the formation of the desired compound.
Applications De Recherche Scientifique
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1-(3-(dimethylamino)propyl)-5-phenyl- has been extensively studied for its potential therapeutic applications. This compound has been found to have anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties. It has been used in the treatment of anxiety disorders, insomnia, and epilepsy.
Propriétés
Numéro CAS |
1100-25-0 |
|---|---|
Nom du produit |
2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-1-(3-(dimethylamino)propyl)-5-phenyl- |
Formule moléculaire |
C20H22ClN3O |
Poids moléculaire |
355.9 g/mol |
Nom IUPAC |
7-chloro-1-[3-(dimethylamino)propyl]-5-phenyl-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C20H22ClN3O/c1-23(2)11-6-12-24-18-10-9-16(21)13-17(18)20(22-14-19(24)25)15-7-4-3-5-8-15/h3-5,7-10,13H,6,11-12,14H2,1-2H3 |
Clé InChI |
NUYBDBWVWLROHV-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 |
SMILES canonique |
CN(C)CCCN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 |
Autres numéros CAS |
1100-25-0 |
Synonymes |
1,3-Dihydro-7-chloro-1-[3-(dimethylamino)propyl]-5-phenyl-2H-1,4-benzodiazepin-2-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2-Dimethylbenzo[a]pyrene](/img/structure/B93777.png)
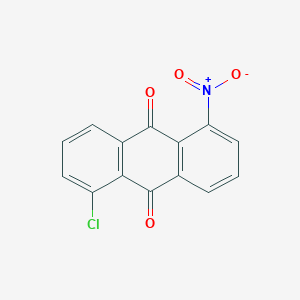
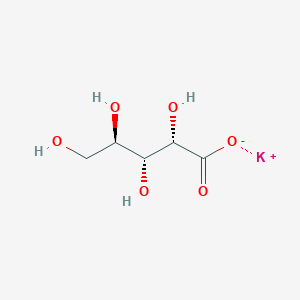
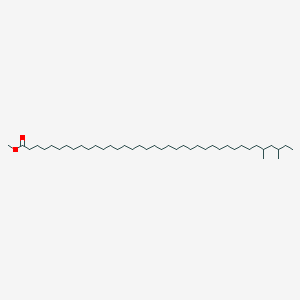
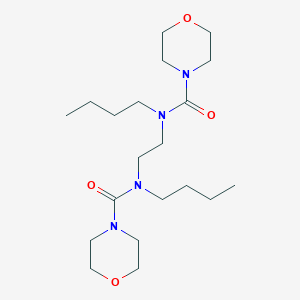
![Spiro[azetidine-2,9'-fluoren]-4-one, 3-ethyl-1,3-diphenyl-](/img/structure/B93791.png)

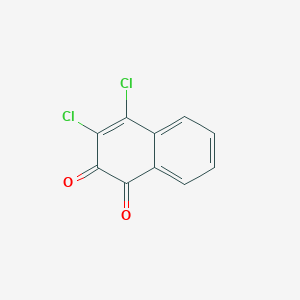





![1-Benzyl-2,3,4,9-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B93810.png)